

Bromoacetamido-PEG8-acid molecular weight and formula

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Compound of Interest

Compound Name: *Bromoacetamido-PEG8-acid*

Cat. No.: *B606379*

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An In-depth Technical Guide to **Bromoacetamido-PEG8-acid**

This guide provides detailed technical information on the properties and applications of **Bromoacetamido-PEG8-acid**, a key reagent in modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Bromoacetamido-PEG8-acid is a heterobifunctional linker molecule. The bromoacetamido group provides a reactive site for nucleophilic substitution, often with thiol groups, while the terminal carboxylic acid can be coupled with primary amines to form stable amide bonds. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances the solubility of the resulting conjugate in aqueous media.^{[1][2]}

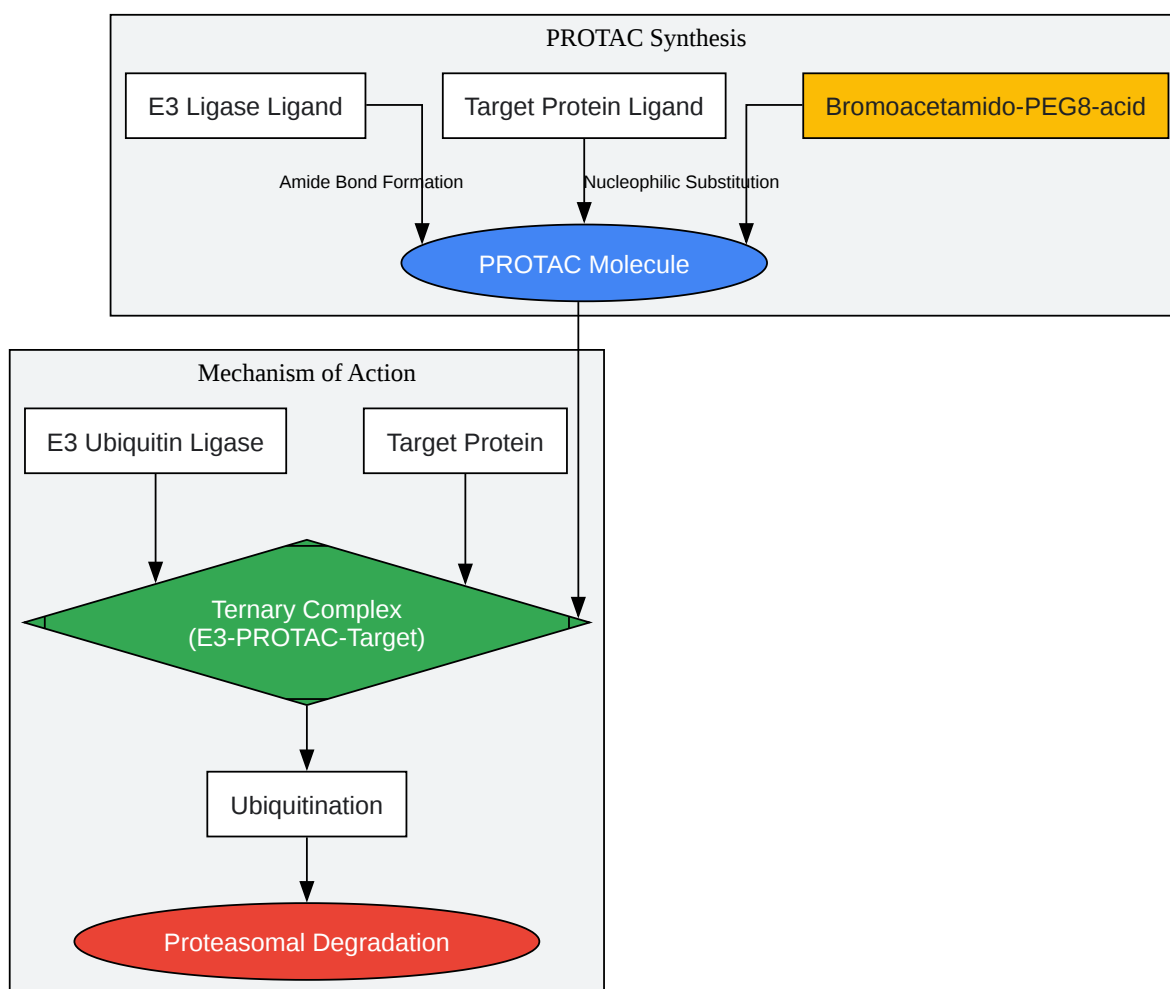
The fundamental molecular properties of **Bromoacetamido-PEG8-acid** are summarized below.

Property	Value	Source
Molecular Formula	C21H40BrNO11	^{[1][2][3]}
Molecular Weight	562.45 g/mol	^{[2][4][5]}
CAS Number	1698019-89-4	^{[1][3]}

Application in PROTAC Synthesis

Bromoacetamido-PEG8-acid is extensively utilized as a PEG-based linker in the synthesis of PROTACs.[4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4][5] The linker is a critical component of a PROTAC, connecting a ligand that binds to an E3 ubiquitin ligase with another ligand that binds to the specific protein targeted for degradation.[4][5]

The logical workflow for the role of this linker in the formation and mechanism of action of a PROTAC is illustrated below.



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Figure 1: Logical workflow of PROTAC synthesis and function using a PEG8 linker.

Experimental Protocols

While specific experimental protocols are highly dependent on the particular ligands and target proteins, a general methodology for the synthesis of a PROTAC using **Bromoacetamido-PEG8-acid** is outlined below. This is a representative protocol and may require optimization.

Protocol: Two-step PROTAC Synthesis

- Amide Coupling of E3 Ligase Ligand:
 - Dissolve the E3 ligase ligand (containing a primary amine) and **Bromoacetamido-PEG8-acid** in a suitable anhydrous solvent (e.g., Dimethylformamide, DMF).
 - Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
 - Stir the reaction at room temperature for a specified duration (e.g., 2-4 hours), monitoring progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
 - Upon completion, purify the resulting intermediate (E3 Ligand-Linker conjugate) using reverse-phase HPLC (High-Performance Liquid Chromatography).
- Alkylation of Target Protein Ligand:
 - Dissolve the purified E3 Ligand-Linker conjugate and the target protein ligand (containing a nucleophilic group, such as a thiol) in a polar aprotic solvent (e.g., DMF).
 - Add a mild base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction with the bromoacetamido group.
 - Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by LC-MS.
 - Purify the final PROTAC conjugate using reverse-phase HPLC to yield the high-purity product.

Note: All synthesis and purification steps should be carried out under appropriate laboratory safety conditions. The purity and identity of the final compound should be confirmed by analytical techniques such as NMR (Nuclear Magnetic Resonance) and high-resolution mass spectrometry.

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